apo-Ipratropium Bromide

Description

Historical Perspectives on Tropane (B1204802) Alkaloid Chemical Research

The study of apo-Ipratropium (B12785063) Bromide is rooted in the long and rich history of tropane alkaloid chemistry. Tropane alkaloids are a class of naturally occurring compounds characterized by a distinctive 8-azabicyclo[3.2.1]octane ring system. rsc.org Members of this family, such as atropine (B194438) and scopolamine (B1681570), have been known for centuries for their potent physiological effects. rsc.orgnih.gov

The scientific exploration of these compounds began in the 19th century. Key milestones include the isolation of atropine by H. F. G. Mein in 1832 (though not published) and subsequently by P. L. Geiger and O. Hesse in 1833. nih.gov The fundamental structure of the tropane ring was elucidated through the pioneering work of chemists like Richard Willstätter, whose synthesis of tropinone (B130398) in 1903 was a landmark achievement in organic chemistry. bris.ac.uk Another monumental contribution came from Sir Robert Robinson in 1917 with his elegant biomimetic, one-pot synthesis of the tropane ring system. rsc.orgbris.ac.uk

This deep historical foundation in understanding the structure, reactivity, and synthesis of the tropane core provided the essential framework for the later development of semi-synthetic derivatives like Ipratropium (B1672105) Bromide and, consequently, for the identification and study of its related substances, including apo-Ipratropium Bromide. bris.ac.uk

Academic Rationale for Investigation of this compound as a Chemical Entity

The primary academic and industrial rationale for the investigation of this compound is its status as a significant impurity related to Ipratropium Bromide. In pharmaceutical manufacturing, controlling impurities is a critical goal to ensure the quality, safety, and efficacy of the final drug product. benthamdirect.com this compound can be formed during the synthesis of Ipratropium Bromide or as a degradation product during its shelf life. nih.govresearchgate.net

Therefore, the scientific investigation of this compound is driven by several key objectives:

Structural Elucidation: To precisely determine its chemical structure and stereochemistry, which is essential for understanding its properties and distinguishing it from the parent drug.

Formation Mechanism: To study the chemical pathways through which it is formed during synthesis or degradation. This knowledge allows for the optimization of manufacturing processes and storage conditions to minimize its presence.

Analytical Method Development: To develop and validate robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating, identifying, and quantifying this compound in the presence of Ipratropium Bromide and other related substances. nih.govresearchgate.net

The separation and analysis of Ipratropium Bromide from its related compounds, including this compound, tropic acid, and N-isopropyl-nor-atropine, are vital for the quality control of raw materials and for stability testing of the final dosage forms. nih.govresearchgate.net

Significance of this compound as a Related Substance and Research Standard

This compound is officially recognized as a related substance of Ipratropium Bromide in major pharmacopoeias. For instance, it is listed as "Ipratropium bromide impurity F" in the European Pharmacopoeia (EP). sigmaaldrich.com This official designation underscores its importance in the regulatory framework governing pharmaceutical quality.

Its primary significance lies in its use as a certified reference standard . sigmaaldrich.comfishersci.com Chemical and pharmaceutical laboratories purchase highly purified and characterized this compound to:

Qualify Analytical Methods: Use as a marker to confirm the identity of impurity peaks in chromatograms.

Validate Method Performance: Establish the specificity, linearity, accuracy, and precision of analytical methods designed to monitor impurities in Ipratropium Bromide. benthamdirect.com For example, a validated HPLC method must demonstrate its ability to resolve the this compound peak from the main Ipratropium Bromide peak. nih.gov

Conduct Stability Studies: Quantify the formation of this compound over time under various stress conditions (e.g., heat, light, humidity) to establish the stability profile of a drug product. nih.govnih.gov

The availability of this compound as a research standard is essential for manufacturers to comply with the stringent purity requirements set by regulatory agencies. synzeal.comspectrumrx.com

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

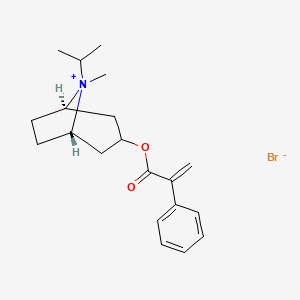

| IUPAC Name | (1R,3r,5S)-8-isopropyl-8-methyl-3-((2-phenylacryloyl)oxy)-8-azabicyclo[3.2.1]octan-8-ium bromide sigmaaldrich.com |

| Synonyms | Ipratropium Bromide Impurity F |

| Molecular Formula | C₂₀H₂₈BrNO₂ nih.gov |

| Molecular Weight | 394.35 g/mol sigmaaldrich.compharmaffiliates.com |

| CAS Number | 17812-46-3 (mixture of isomers) pharmaffiliates.comaxios-research.com |

| Canonical SMILES | CC(C)[N+]1(C)C2CC[C@H]1CC@HOC(=O)C(=C)C3=CC=CC=C3.[Br-] |

Research has focused on developing stability-indicating HPLC methods for the simultaneous analysis of Ipratropium Bromide and its related substances. An example of such a method's parameters is detailed below.

| HPLC Method Parameter | Condition |

| Column | ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm) benthamdirect.com |

| Mobile Phase A | Methanol (B129727), Acetonitrile (B52724), Trifluoroacetic Acid (500:500:0.3 v/v/v) benthamdirect.com |

| Mobile Phase B | 0.3% Trifluoroacetic Acid in water (v/v) benthamdirect.com |

| Flow Rate | 1.2 mL/min benthamdirect.com |

| Detection Wavelength | 220 nm benthamdirect.com |

| Column Temperature | 30 ºC benthamdirect.com |

This method demonstrates the capability to resolve and quantify seven related substances, including this compound, ensuring the quality control of the API. benthamdirect.comresearchgate.net

Current Research Landscape and Future Directions in Chemical and Molecular Studies of this compound

The current research landscape for this compound continues to be centered on analytical chemistry and process optimization. The development of more sensitive, rapid, and robust "stability-indicating" analytical methods remains a key focus. nih.gov These methods are crucial for detecting impurities at very low levels and for providing a more accurate picture of a drug product's stability. nih.gov

Future directions in the chemical and molecular study of this compound are likely to include:

Advanced Analytical Techniques: Exploration of techniques beyond conventional HPLC, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS), for even more sensitive and specific detection and characterization of impurities.

Mechanistic Studies: In-depth investigation into the precise chemical mechanisms of this compound formation. This could involve computational modeling and kinetic studies to better predict and control its emergence during synthesis and storage.

Stereospecific Synthesis: Research into the stereospecific synthesis of different isomers of this compound. sigmaaldrich.com This would provide pure isomeric standards, leading to a more refined understanding of the impurity profile of Ipratropium Bromide.

Forced Degradation Studies: Comprehensive forced degradation studies to identify any new, previously unknown degradation products that may form under extreme conditions, further enhancing the understanding of the drug's stability. nih.gov

While the primary interest in this compound is as an impurity, future fundamental chemical research could also explore if its unique α,β-unsaturated ester moiety imparts any interesting reactivity or properties worthy of investigation in its own right, separate from its role in pharmaceutical quality control.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28NO2.BrH/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1/t17-,18+,19?,21?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUACVKTWUWIQFV-ZOFFNVHLSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Apo Ipratropium Bromide

Elucidation of Formation Pathways of apo-Ipratropium (B12785063) Bromide as a Synthetic Byproduct or Degradant

Apo-Ipratropium Bromide, also known as Ipratropium (B1672105) Bromide Impurity F, is a recognized impurity that can arise during the synthesis of Ipratropium Bromide and through its degradation. Understanding the mechanisms and conditions that lead to its formation is essential for controlling its levels in the final drug substance.

The formation of this compound from Ipratropium Bromide involves a dehydration reaction, specifically the elimination of a molecule of water from the 3-hydroxy-2-phenylpropanoate moiety. Ipratropium Bromide possesses a hydroxyl group and a hydrogen atom on adjacent carbons in the tropic acid ester side chain. Under certain conditions, such as the presence of acidic or basic catalysts or elevated temperatures, this can lead to the formation of a double bond, resulting in the 2-phenylpropenoyl ester characteristic of this compound.

Forced degradation studies are instrumental in elucidating these pathways. Such studies intentionally subject the drug substance to stress conditions like acid and base hydrolysis, oxidation, and thermal stress to identify potential degradation products. sierrajournals.comdphen1.com

The impurity profile of Ipratropium Bromide is significantly influenced by the reaction conditions during its synthesis and storage.

Acidic and Alkaline Conditions: Ipratropium Bromide has been shown to degrade under both acidic and alkaline conditions. dntb.gov.uaresearchgate.net Acid hydrolysis, for instance by refluxing with 0.1 N HCl at 60°C, can lead to the formation of degradation products. sierrajournals.com Similarly, exposure to alkaline conditions can also promote the elimination reaction that forms this compound. researchgate.net

Oxidative Conditions: Degradation of Ipratropium Bromide is observed to be more pronounced under oxidative stress compared to acidic or alkaline conditions. dntb.gov.uaresearchgate.net The use of oxidizing agents can facilitate various chemical transformations, potentially including the formation of this compound.

Thermal Stress: While some studies suggest no significant degradation under thermal conditions alone, elevated temperatures in conjunction with other factors like acidity or basicity can accelerate the formation of impurities. dntb.gov.uaresearchgate.net

The following table summarizes the findings from a forced degradation study on Ipratropium Bromide, highlighting the extent of degradation under different stress conditions.

| Stress Condition | Extent of Degradation (%) |

|---|---|

| Oxidative | 28.89 |

| Alkaline | 26.39 |

| Acidic | 13.42 |

| Thermal | No degradation observed |

This table is based on data from a stability-indicating RP-HPLC method development study for Ipratropium Bromide. researchgate.net

Targeted Synthesis of this compound for Research and Reference Standards

The availability of pure this compound is essential for its use as a reference standard in analytical methods to quantify its presence as an impurity in Ipratropium Bromide drug products. researchgate.net Targeted synthesis allows for the production of this compound in sufficient quantities and purity for such applications.

The synthesis of this compound can be approached by modifying the synthesis of Ipratropium Bromide itself. A general route involves the esterification of N-Isopropyl-noratropine with a derivative of 2-phenylpropenoic acid (atropic acid).

A described synthetic pathway for a related impurity, which can be adapted for this compound, involves the following key steps:

Acyl Chlorination: 2-Phenyl-3-acetoxy propionic acid is reacted with oxalyl chloride to form the reactive acyl chloride intermediate.

Acylation: The acyl chloride intermediate is then reacted with isopropyl tropine (B42219) mesylate.

Elimination: A subsequent step to induce elimination of the acetoxy group and formation of the double bond would yield the apo- moiety. This could be achieved through controlled hydrolysis or other elimination-promoting conditions.

Optimization of such a synthetic route would involve a careful selection of reagents, solvents, reaction times, and temperatures to maximize the yield and purity of the final product. The purity of the synthesized this compound is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). lgcstandards.com

The synthesis of tropane (B1204802) alkaloids and their derivatives, including this compound, often results in a mixture of stereoisomers. As different stereoisomers can have different pharmacological and toxicological properties, stereoselective synthesis is a critical area of research.

Key strategies for stereoselective synthesis of tropane alkaloids include:

Enantioselective Deprotonation: The use of chiral lithium amides for the deprotonation of tropinone (B130398) can produce chiral enolates with high enantiomeric excess. These enolates can then be used in subsequent reactions to build the desired stereochemistry. researchgate.netthieme-connect.comresearchgate.net

6π-Electrocyclic Ring-Opening/Huisgen [3+2]-Cycloaddition Cascade: This method allows for the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core of tropanes from cyclopropanated pyrrole (B145914) and furan (B31954) derivatives. nih.govd-nb.info

These advanced synthetic methodologies offer pathways to control the stereochemistry of the final product, which is crucial for producing specific isomers of this compound for detailed study.

The application of green chemistry principles in pharmaceutical synthesis is of growing importance to minimize environmental impact. While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general principles from related syntheses can be applied.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste. For example, the use of a FeIII-TAML catalyst with H2O2 for the oxidative N-demethylation of atropine (B194438). researchgate.net

Microwave-Assisted Synthesis: The use of microwave energy can accelerate reaction times and improve yields, as demonstrated in the synthesis of some tropane derivatives. d-nb.info

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor, reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net

Biosynthesis: Exploring the use of biological systems or enzymes for specific chemical transformations. The green synthesis of nanoparticles using plant extracts is an example of a biological approach to chemical synthesis, although its direct application to complex molecules like tropane alkaloids is still an area of active research. arabjchem.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Derivatization Strategies and Analog Preparation for Structure-Activity Relationship (SAR) Studies

While comprehensive Structure-Activity Relationship (SAR) studies focusing exclusively on this compound are not extensively documented, the SAR of related tropane esters, particularly muscarinic receptor antagonists, provides valuable insights. The core structural components of this compound, namely the tropane scaffold, the ester linkage, and the quaternary ammonium (B1175870) head, are all critical determinants of its pharmacological activity. researchgate.net

Derivatization strategies for SAR studies on compounds related to this compound typically involve modifications at several key positions:

The Ester Moiety: The nature of the acyl group esterified with the tropanol hydroxyl group is a primary determinant of antagonist potency. For instance, the replacement of the ester oxygen with a methylene (B1212753) group (CH₂) in the ketone analog of apoatropine (B194451) resulted in a compound with a significantly lower affinity for muscarinic acetylcholine (B1216132) receptors (mAChR), displaying an IC50 value in the micromolar range compared to the nanomolar activity of atropine. rsc.org This highlights the importance of the ester functionality for potent receptor binding.

The Aromatic Ring: Modifications to the phenyl ring of the tropic acid moiety can influence binding affinity and selectivity. The introduction of substituents on the phenyl ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket.

The Quaternary Ammonium Group: The substituents on the nitrogen atom of the tropane ring are crucial for activity. The presence of a quaternary ammonium group, as in ipratropium and apo-ipratropium, generally leads to poor absorption across biological membranes, which can be advantageous for localized action, such as in the lungs. nih.gov The size and nature of the alkyl groups on the nitrogen can modulate the potency and duration of action. For example, the N-isopropyl group in ipratropium contributes to its characteristic pharmacological profile. rsc.org

A study on novel tropane derivatives identified a quaternary ammonium salt as a potent M3 mAChR antagonist with a long duration of action. researchgate.net This underscores the potential for developing new therapeutic agents through systematic derivatization of the tropane scaffold.

Table 1: SAR Insights from Analogs of Tropane Esters

| Structural Modification | Observation | Implication for this compound Analogs |

| Replacement of ester oxygen with CH₂ | Reduced antagonist activity. rsc.org | The ester linkage is likely crucial for high affinity. |

| Variation of N-alkyl substituents | Influences potency and duration of action. researchgate.netnih.gov | Modification of the N-isopropyl group could fine-tune pharmacological properties. |

| Introduction of gem-dimethyl functionality | Can confer a very long dissociative half-life from the M3 receptor. researchgate.net | A potential strategy to develop long-acting analogs. |

Isotopic Labeling and Tracing for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for in vivo tracing studies. In the context of this compound and its parent compound, ipratropium, isotopic labeling has been employed to understand their synthesis, metabolism, and biological fate.

A common approach involves the synthesis of labeled precursors, such as labeled atropine, which is then used to produce isotopically marked ipratropium. researchgate.net For instance, atropine can be labeled in the carbon skeleton of the tropine moiety or in the tropic acid portion. ptfarm.pl Subsequent quaternization with an isotopically labeled or unlabeled isopropyl group yields the desired labeled ipratropium.

One notable application is the use of carbon-11 (B1219553) ([¹¹C]), a positron-emitting isotope, for positron emission tomography (PET) studies. The synthesis of [¹¹C]ipratropium has been achieved through the N-alkylation of a tertiary amine precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I). ontosight.ai This allows for non-invasive imaging and quantification of the drug's deposition and distribution in the body, particularly in the lungs.

Deuterium (B1214612) (²H or D) labeling is another valuable technique. For example, deuterium-labeled atropine has been synthesized to study its metabolism. The introduction of deuterium can influence metabolic pathways due to the kinetic isotope effect, potentially leading to "heavy drugs" with altered pharmacokinetic profiles. Such labeled compounds are also invaluable as internal standards in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS).

Table 2: Examples of Isotopic Labeling for Ipratropium and Precursors

| Isotope | Labeled Compound/Precursor | Application | Research Finding |

| Carbon-11 ([¹¹C]) | [¹¹C]Ipratropium | PET imaging for drug deposition studies | Synthesized with high radiochemical purity, enabling in vivo tracking. ontosight.ai |

| Deuterium (²H) | Deuterated atropine | Metabolic pathway studies | Allows for the investigation of metabolic fate and potential for creating "heavy drugs". |

| Carbon-14 ([¹⁴C]) | [¹⁴C]Atropine | Synthesis of labeled tropine and atropine | Enabled the synthesis of atropine labeled in the tropine moiety from labeled arabinose. ptfarm.pl |

Advanced Spectroscopic and Chromatographic Characterization of Apo Ipratropium Bromide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for establishing the elemental composition of an unknown compound by providing highly accurate mass measurements. For apo-Ipratropium (B12785063) Bromide, the cationic species is analyzed to determine its exact mass, which allows for the confident assignment of its molecular formula. The molecular formula for the apo-Ipratropium cation is C20H28NO2+ nih.gov. This technique differentiates apo-Ipratropium Bromide from Ipratropium (B1672105) Bromide and other related substances by detecting minute mass differences that would be indistinguishable with low-resolution mass spectrometry researchgate.net.

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for mass measurements with accuracy in the low parts-per-million (ppm) range researchgate.net. This precision is essential for filtering potential molecular formulas, often leaving only one viable option that matches the experimental data.

Table 1: HRMS Data for the apo-Ipratropium Cation

| Parameter | Value |

|---|---|

| Proposed Molecular Formula | C20H28NO2+ |

| Calculated Monoisotopic Mass (Da) | 314.2115 |

| Observed Ion Mass (m/z) | Typically within 5 ppm of calculated mass |

| Error (ppm) | Calculated based on observed mass |

Note: Specific observed mass and error values are determined experimentally.

Tandem mass spectrometry (MS/MS or MSn) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the proposed structure of this compound by correlating the observed fragments with the expected bond cleavages.

In a typical MS/MS experiment, the apo-Ipratropium cation (m/z ≈ 314.2) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern yields structurally significant ions. The fragmentation of the closely related Ipratropium ion has been studied, showing characteristic product ions at m/z 166.0 and 123.9 nih.gov. Similar fragmentation pathways are expected for apo-Ipratropium, with the loss of neutral molecules and the formation of stable charged fragments revealing the connectivity of the tropane (B1204802) ring, the ester linkage, and the phenyl group. Analysis of these pathways confirms the identity of the molecule and distinguishes it from its isomers nih.gov. For instance, a common fragment ion at m/z 302.42 is observed in the MS/MS studies of Ipratropium Bromide, indicating a specific structural backbone that can be compared to fragments from apo-Ipratropium sierrajournals.com.

Table 2: Predicted MS/MS Fragmentation of apo-Ipratropium Cation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

|---|---|---|---|

| 314.2 | 148.1 | C11H10O2 | Tropane-derived fragment |

| 314.2 | 166.1 | C10H12O2 | N-isopropyl-nor-atropine fragment |

Note: The fragmentation pattern is predicted based on chemical principles and data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each proton and carbon atom, as well as their connectivity.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (splitting), which indicates adjacent protons. Key signals include those from the aromatic protons of the phenyl group, the aliphatic protons of the bicyclic tropane ring system, and the isopropyl and N-methyl groups. The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms, with characteristic shifts for carbonyl, aromatic, and aliphatic carbons researchgate.net.

2D NMR: To assemble the full structure, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule, such as the phenyl-propenoyl group to the tropane ring via the ester oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformational preferences.

The bicyclic tropane skeleton of this compound is conformationally restricted. NMR, particularly NOESY, can be used to determine the relative orientation of substituents on this ring system. For example, NOE correlations can confirm the endo configuration of the ester group by showing spatial proximity between protons on the ester side chain and specific protons on the tropane ring. The conformation of the N-isopropyl group can also be investigated by observing its spatial relationships with the rest of the molecule. This analysis provides a detailed picture of the molecule's three-dimensional structure in solution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, the methodology can be understood from studies on the closely related Ipratropium Bromide monohydrate cambridge.orgimsa.edu.

The crystal structure of Ipratropium Bromide monohydrate has been solved using synchrotron X-ray powder diffraction data cambridge.orgresearchgate.net. It crystallizes in the monoclinic space group P2₁/c cambridge.orgresearchgate.net. The analysis reveals a layered crystal structure where cation-anion and hydrogen-bonding interactions occur within layers, and van der Waals interactions exist between layers cambridge.orgimsa.edu. A similar analytical approach would be used to determine the solid-state structure of this compound, providing definitive proof of its atomic connectivity and stereochemistry.

Table 3: Crystallographic Data for Ipratropium Bromide Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P2₁/c | cambridge.orgresearchgate.net |

| a (Å) | 8.21420(7) | cambridge.orgresearchgate.net |

| b (Å) | 10.54617(13) | cambridge.orgresearchgate.net |

| c (Å) | 24.0761(39) | cambridge.orgresearchgate.net |

| β (°) | 99.9063(7) | cambridge.orgresearchgate.net |

| Volume (ų) | 2054.574(22) | cambridge.orgresearchgate.net |

| Z (formula units/cell) | 4 | cambridge.orgresearchgate.net |

Note: Data presented is for Ipratropium Bromide Monohydrate as a reference for the technique.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have different physicochemical properties. Studies on Ipratropium Bromide have identified both monohydrate and anhydrous crystal forms researchgate.netnih.gov. These forms can be identified and distinguished using techniques like X-ray Powder Diffraction (XRPD), which produces a unique diffraction pattern for each crystalline form researchgate.netresearchgate.net.

Analysis of the crystal structure can also predict the crystal habit, or the external shape of the crystals. For Ipratropium Bromide monohydrate, the Bravais–Friedel–Donnay–Harker (BFDH) morphology suggests a platy habit imsa.edu. The study of polymorphism and crystal habit is crucial for understanding the properties of this compound as a solid material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of pharmaceutical compounds by providing a molecular fingerprint based on the vibrations of covalent bonds. americanpharmaceuticalreview.com These techniques are instrumental in identifying the functional groups present in this compound, thereby confirming its molecular structure and differentiating it from the parent API, Ipratropium Bromide.

The analysis of Ipratropium Bromide via IR and Raman spectroscopy reveals characteristic peaks corresponding to its distinct functional groups. nih.govresearchgate.net While the core structure of apo-Ipratropium is shared with Ipratropium, the key difference is the absence of the tropic acid ester group. Therefore, the vibrational spectrum of apo-Ipratropium would be expected to show the disappearance of signals related to the ester carbonyl (C=O) and the hydroxyl (-OH) group of the tropic acid moiety.

Quantum mechanical calculations and experimental studies on Ipratropium Bromide have provided detailed assignments for its vibrational modes. nih.gov The IR spectrum, typically obtained using a potassium bromide (KBr) pellet, shows principal absorption peaks that can be correlated to specific molecular vibrations. researchgate.netresearchgate.net

Table 1: Major Infrared Absorption Bands for Ipratropium Bromide and Expected Differences for this compound

| Wavenumber (cm⁻¹) | Assignment in Ipratropium Bromide researchgate.net | Expected in this compound |

|---|---|---|

| 3490, 3410, 3360 | O-H stretching (hydroxyl group) | Absent |

| 2960, 2860 | C-H stretching (aliphatic) | Present |

| 1696 | C=O stretching (ester carbonyl) | Absent |

| 1625 | C=C stretching (aromatic ring) | Absent (No phenyl group) |

| 1480, 1440 | C-H bending | Present (Modified pattern) |

| 1238, 1218 | C-O stretching (ester) | Absent |

| 995, 960 | Skeletal vibrations | Present (Modified pattern) |

Raman spectroscopy offers complementary information and is particularly advantageous for analyzing aqueous samples due to the weak Raman scattering of water. mdpi.com For this compound, Raman spectroscopy would confirm the presence of the core azabicyclo[3.2.1]octane ring system and the N-isopropyl group, while simultaneously confirming the absence of the characteristic vibrations associated with the tropic acid side chain.

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of pharmaceutical compounds by separating the main component from its impurities and degradation products. For this compound, various advanced chromatographic methods have been developed to ensure its effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity testing and stability analysis in the pharmaceutical industry. Several reversed-phase HPLC (RP-HPLC) methods have been specifically developed to separate Ipratropium Bromide from its related substances, including this compound, tropic acid, and N-isopropyl-nor-atropine. nih.govresearchgate.net

These methods are designed to be stability-indicating, meaning they can resolve the API from any degradants formed under stress conditions such as acid/base hydrolysis, oxidation, and photolysis. nih.gov Method development often involves optimizing the stationary phase, mobile phase composition, pH, and detector wavelength to achieve adequate resolution and sensitivity.

One reported method utilizes an acetonitrile (B52724)/potassium phosphate (B84403) buffer gradient mobile phase, which successfully separates Ipratropium Bromide and its related compounds, proving to be more reproducible and rugged than older ion-pairing methods. nih.gov Another robust method employs a ZORBAX Eclipse XDB-C8 column with a gradient elution of methanol (B129727), acetonitrile, and trifluoroacetic acid (TFA) in water, allowing for the simultaneous analysis of seven process-related substances. researchgate.net

Table 2: Examples of HPLC Method Parameters for Ipratropium Bromide and Related Substances

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 nih.gov |

|---|---|---|---|

| Column | Reversed-Phase | ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm) | Inertsil C8-3 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 100 mM Potassium Phosphate Buffer (pH 4.0) | A: Methanol/ACN/TFA (500:500:0.3) B: 0.3% TFA in water | A: K₂HPO₄ + Heptane Sulfonic Acid (pH 4) B: Acetonitrile |

| Elution | Gradient | Gradient | Gradient |

| Flow Rate | Not specified | 1.2 mL/min | 1.0 mL/min |

| Detection | UV | UV at 220 nm | PDA at 210 nm |

| Column Temp. | Not specified | 30 °C | Not specified |

These developed HPLC methods demonstrate good linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ), making them suitable for routine quality control of raw materials and finished products. researchgate.netbiomedres.info

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher separation efficiency, faster analysis times, and reduced solvent consumption compared to traditional HPLC. This makes UPLC particularly valuable for analyzing complex mixtures of related substances.

A rapid, stability-indicating UPLC method has been developed for the simultaneous quantification of Ipratropium Bromide impurities. nih.gov This method achieves chromatographic separation on an Acquity BEH C18 column (100mm × 2.1mm, 1.7µm) using a gradient elution at a flow rate of 0.3 mL/min. nih.gov The method was validated according to ICH guidelines and proved to be linear, precise, and accurate, with a high sensitivity (LOQ ≤ 0.5 µg/mL) for all compounds. nih.gov

Forced degradation studies performed using this UPLC method demonstrated that all degradants and impurities were well-separated from each other and the main API peak, confirming its stability-indicating capability. nih.govresearchgate.net The enhanced resolution provided by UPLC is critical for ensuring that no impurity, such as this compound, co-elutes with another peak, which is essential for accurate quantification. sierrajournals.com

Table 3: UPLC Method Parameters for Impurity Profiling

| Parameter | UPLC Method Details nih.gov |

|---|---|

| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 2mM K₂HPO₄ + 0.025% 1-pentane sulphonic acid (pH 3.0) B: Buffer/Acetonitrile/Methanol (32:50:18) |

| Elution | Gradient |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | Not specified |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds and polarity variants, offering significant advantages in speed and environmental sustainability. selvita.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and equilibration times compared to LC. selvita.comchromatographyonline.com

Ipratropium Bromide contains chiral centers, leading to the potential for stereoisomeric impurities. SFC, particularly with chiral stationary phases (CSPs), is the preferred technique for analytical and preparative separation of enantiomers in the pharmaceutical industry. chromatographyonline.comdaneshyari.com The technique provides high efficiency and significantly reduces the consumption of toxic organic solvents like hexane, aligning with green chemistry principles. selvita.com

While specific SFC applications for this compound are not widely published, the principles of the technique make it highly suitable for separating its potential stereoisomers or other closely related polarity variants from the main compound. The selection of an appropriate CSP and organic modifier (like methanol or ethanol) is critical to achieving the desired chiral resolution. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov The principle relies on the differential migration of analytes in a capillary filled with an electrolyte, based on their charge-to-size ratio.

This compound exists as a quaternary ammonium (B1175870) cation, making it an ideal candidate for analysis by CE, particularly the Capillary Zone Electrophoresis (CZE) mode. nih.gov In CZE, separation occurs due to differences in electrophoretic mobility, which is directly proportional to the molecule's charge and inversely related to its size and the viscosity of the medium. nih.gov This allows for the efficient separation of the positively charged apo-Ipratropium cation from neutral impurities, anionic species, or other cations with different charge-to-size ratios.

CE offers advantages such as high efficiency, small sample volume requirements, and rapid analysis times. It is a powerful technique for impurity profiling of drugs and can be used as an orthogonal method to HPLC to confirm purity results and detect impurities that may not be resolved by chromatographic methods.

Molecular Interactions and Ligand Target Dynamics of Apo Ipratropium Bromide in Vitro

Quantitative Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The affinity and selectivity of ipratropium (B1672105) bromide for its target receptors are fundamental to its mechanism of action. In vitro techniques provide precise quantitative data on these binding characteristics.

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor. These assays utilize a radioactively labeled ligand to quantify the binding of an unlabeled competitor, such as ipratropium bromide, to isolated receptors or cell membranes expressing the target receptor.

Research has employed this technique to characterize ipratropium's interaction with muscarinic receptors. For instance, a radioreceptor assay was developed using [3H] N-methyl-scopolamine as the radioligand to label muscarinic cholinergic receptors in membrane preparations from rat cerebral cortex to quantify ipratropium. nih.gov In studies using airway and lung tissues from rats, the affinity (expressed as the equilibrium dissociation constant, Kd) of muscarinic receptors was determined to be approximately 29 ± 19 pmol/L in control animals. nih.gov

Further studies have provided inhibitory concentration (IC50) values, which measure the concentration of an antagonist required to inhibit 50% of the specific binding of a radioligand. These values are indicative of the antagonist's potency. For ipratropium bromide, the IC50 values at the M1, M2, and M3 muscarinic receptor subtypes have been determined to be 2.9 nM, 2.0 nM, and 1.7 nM, respectively. medchemexpress.comselleckchem.com These low nanomolar values indicate a high binding affinity for muscarinic receptors.

Table 1: In Vitro Binding Affinity of Ipratropium Bromide for Muscarinic Receptor Subtypes

While specific SPR or ITC data for ipratropium bromide's interaction with muscarinic receptors is not extensively detailed in the available literature, these techniques are powerful tools for a deeper understanding of ligand-receptor dynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govyoutube.com It provides kinetic data by determining the association rate (kon) and dissociation rate (koff) of a ligand (analyte) binding to a receptor (ligand) immobilized on a sensor surface. leadgenebio.comnicoyalife.com From these rates, the equilibrium dissociation constant (Kd) can be calculated, offering a precise measure of binding affinity. nih.gov This method would allow for a dynamic characterization of how quickly ipratropium binds to and dissociates from each muscarinic receptor subtype.

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. nih.govmdpi.com By titrating a ligand into a solution containing a receptor, ITC can determine a complete thermodynamic profile of the interaction in a single experiment. upm.es This includes the binding affinity (Ka), binding stoichiometry (n), and the enthalpy change (ΔH). khanacademy.org From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. researchgate.net This information provides insight into the forces driving the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. khanacademy.org

Investigation of Muscarinic Receptor Subtype Selectivity and Off-Target Interactions

Ipratropium bromide is characterized as a non-selective muscarinic antagonist. wikipedia.orgdroracle.ai This lack of selectivity is demonstrated by in vitro binding assays, which show that it blocks M1, M2, and M3 muscarinic receptor subtypes with nearly equal affinity. droracle.ainih.gov

Table 2: Muscarinic Receptor Subtype Selectivity Profile of Ipratropium Bromide

Information regarding broad, systematic in vitro screening of ipratropium bromide against a panel of off-target receptors, ion channels, and enzymes is not extensively detailed in the reviewed literature.

Analysis of Molecular Mechanisms at the Cellular and Subcellular Level (In Vitro)

Beyond receptor binding, in vitro studies have explored the downstream consequences of muscarinic antagonism by ipratropium at the cellular and subcellular levels.

A key molecular mechanism of ipratropium is its modulation of second messenger signaling pathways. In bronchial smooth muscle, the binding of acetylcholine (B1216132) to muscarinic receptors activates a G-protein-coupled pathway that leads to the generation of the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). hres.ca This, in turn, causes the release of intracellular calcium (Ca++). hres.ca

Ipratropium, by acting as an antagonist at these receptors, blocks this cascade. drugbank.com The prevention of acetylcholine-induced signaling leads to a decrease in the production of cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov The reduction in intracellular cGMP concentration is a critical step that ultimately results in decreased contractility of the smooth muscle. wikipedia.org

In vitro research has also investigated the effects of ipratropium bromide on ion channel activity. One area of focus has been the large-conductance calcium-activated potassium (BKCa) channels in tracheal smooth muscle cells. The opening of these channels leads to potassium ion efflux, which causes membrane hyperpolarization and smooth muscle relaxation. researchgate.net

Patch-clamp technique studies on isolated tracheal smooth muscle cells from guinea pigs have shown that conditions mimicking asthma can decrease the activity and open probability of BKCa channels. researchgate.net Ipratropium bromide was found to reverse this effect, increasing the open probability and prolonging the open time of the BKCa channels. researchgate.netnih.gov These findings suggest that the relaxant effect of ipratropium on airway smooth muscle may be mediated, in part, through the activation of BKCa channels. researchgate.netnih.gov

Assessment of Interaction with Other Biological Macromolecules (e.g., Enzymes, Transporters in vitro)

Interaction with Transporters

In vitro research has demonstrated that apo-ipratropium (B12785063) is a substrate for specific drug transporters, which may play a role in its disposition in the body. The primary transporters identified as interacting with apo-ipratropium are organic cation/carnitine transporters (OCTs/OCTNs).

To further elucidate the specific transporters involved, studies were conducted using human embryonic kidney (HEK293) cells engineered to express either OCTN1 or OCTN2. In these experiments, the uptake of [3H]ipratropium was significantly higher in the cells expressing these transporters compared to control cells. The Km value for the interaction with OCTN2 was found to be 53.0 µM, while the Km for OCTN1 was 444 µM, suggesting a higher affinity of apo-ipratropium for OCTN2.

Gene silencing experiments in BEAS-2B cells provided further evidence for the roles of these transporters. When the expression of OCTN2 was knocked down, the uptake of [3H]ipratropium was reduced to 14.8% of the control levels. In contrast, silencing OCTN1 resulted in a smaller reduction, with uptake at 78.2% of the control. These findings collectively suggest that while both OCTN1 and OCTN2 are involved in the transport of apo-ipratropium in bronchial epithelial cells, OCTN2 is the predominant transporter.

It has also been noted in the scientific literature that short-acting ipratropium bromide is a substrate of OCTs and OCTN2.

| Transporter | Cell Line | Parameter | Value (µM) |

| Overall Uptake | BEAS-2B | Km | 78.0 |

| OCTN1 | HEK293/OCTN1 | Km | 444 |

| OCTN2 | HEK293/OCTN2 | Km | 53.0 |

Interaction with Enzymes

Pre Clinical Biotransformation Studies and Pharmacokinetic Principles of Apo Ipratropium Bromide in Vitro/in Silico

In Vitro Metabolic Stability Assessment in Isolated Enzyme Systems and Subcellular Fractions

In vitro metabolic stability assays are crucial in preclinical drug development to predict the metabolic fate of a compound in vivo. These assays measure the rate at which a compound is metabolized by enzymes, typically using subcellular fractions derived from the liver, the primary site of drug metabolism thermofisher.comderangedphysiology.com. The data generated, such as metabolic half-life and intrinsic clearance, help in ranking compounds and predicting their hepatic clearance in humans labcorp.comspringernature.com.

The metabolic stability of a compound is often first assessed in liver microsomes and cytosol. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily nih.gov. Cytosolic fractions contain other soluble enzymes involved in both Phase I and Phase II metabolic reactions.

Enzyme reaction phenotyping, or isozyme mapping, is the process of identifying the specific enzymes responsible for a drug's metabolism nih.gov. This is critical for predicting potential drug-drug interactions and understanding variability in metabolism due to genetic polymorphisms criver.com. The process typically uses two complementary approaches: incubating the drug with a panel of recombinant human enzymes expressed in vitro, and using specific chemical inhibitors to block individual enzyme activity in human liver microsomes criver.comsolvobiotech.com.

For Ipratropium (B1672105) Bromide, metabolism is mediated in part by the Cytochrome P450 system drugbank.com. Specific isoforms implicated in its biotransformation include CYP2D6 and CYP3A4 hmdb.ca. These enzymes are responsible for a variety of oxidation reactions on a wide range of xenobiotics hmdb.ca. Identifying which specific CYPs metabolize Ipratropium Bromide helps in assessing the risk of altered pharmacokinetics when co-administered with drugs that are inhibitors or inducers of these particular enzymes.

| Enzyme Family | Specific Isoform | Role in Ipratropium Bromide Metabolism |

|---|---|---|

| Cytochrome P450 | CYP2D6 | Identified as an enzyme involved in the metabolism of Ipratropium Bromide hmdb.ca. This enzyme metabolizes many common drugs. |

| Cytochrome P450 | CYP3A4 | Identified as an enzyme involved in the metabolism of Ipratropium Bromide hmdb.ca. This is one of the most abundant and important drug-metabolizing enzymes in the liver hmdb.ca. |

Identification and Characterization of Biotransformation Products in Non-Human Biological Systems

Following administration, Ipratropium Bromide is partially metabolized, with studies in rats, dogs, and humans detecting up to eight different metabolites nih.govsemanticscholar.org. A significant portion of the absorbed drug is excreted as unchanged parent compound, while the remainder is converted into various biotransformation products nih.gov.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and standard tool for the detection and structural elucidation of drug metabolites in biological matrices ijpras.com. Strategies for identifying metabolites typically involve searching for predicted molecular masses based on common biotransformation reactions (e.g., oxidation, hydrolysis) or using data-dependent scanning modes. Techniques like precursor ion scanning, neutral loss scanning, and high-resolution mass spectrometry (HRMS) allow for the sensitive detection of metabolites even at low concentrations and provide accurate mass data to help determine their elemental composition ijpras.comresearchgate.net.

While detailed procedural descriptions for Ipratropium Bromide are scarce, pharmacokinetic studies in rats have utilized LC-MS/MS for the sensitive quantification of the parent drug in plasma, a methodology that is directly applicable to metabolite detection nih.govalliedacademies.org. The known metabolites of Ipratropium Bromide have been identified using such techniques in preclinical models nih.govresearchgate.net.

| Metabolite Name | Metabolic Pathway | Description |

|---|---|---|

| N-isopropyl-nortropium bromide | Oxidation/N-dealkylation | An identified metabolite found in small amounts in both human and non-human (rat, dog) systems nih.govresearchgate.net. |

| Tropic acid | Ester Hydrolysis | A product of the primary hydrolysis pathway of the ester linkage in the parent molecule drugbank.com. |

| Tropane (B1204802) | Ester Hydrolysis | The other major product resulting from the hydrolysis of the ester bond in Ipratropium Bromide drugbank.com. |

| Multiple Unidentified Metabolites | Various | Studies have detected up to eight metabolites in total, though several remain structurally uncharacterized nih.gov. |

A primary and significant metabolic pathway for Ipratropium Bromide is the hydrolysis of its ester functional group drugbank.com. This cleavage results in the formation of two major, pharmacologically inactive metabolites: tropic acid and tropane drugbank.com. This enzymatic process is a common route of biotransformation for ester-containing drugs and contributes significantly to the clearance of the absorbed portion of Ipratropium Bromide. While the specific esterase enzymes responsible for this reaction in preclinical species have not been fully characterized in the available literature, this pathway runs parallel to the oxidative metabolism carried out by CYP450 enzymes.

In Vitro Permeability and Transport Studies using Cell Monolayer Models (e.g., Caco-2, MDCK)

In vitro permeability models using cell monolayers, such as Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells, are the industry standard for predicting intestinal drug absorption and identifying interactions with membrane transporters researchgate.netnih.gov. These cells form tight junctions and express a variety of clinically relevant uptake and efflux transporters, mimicking the intestinal barrier researchgate.netadmescope.com.

Ipratropium Bromide is a quaternary ammonium (B1175870) compound, a chemical feature that confers high water solubility and low lipid solubility derangedphysiology.comwikipedia.org. Consequently, its passive diffusion across biological membranes is expected to be very low. The poor systemic absorption of Ipratropium Bromide after oral administration confirms its low permeability characteristics researchgate.net.

While specific apparent permeability (Papp) coefficient values for Ipratropium Bromide from Caco-2 or MDCK assays are not available in the reviewed literature, studies indicate that its transport is influenced by active carrier-mediated processes. It has been identified as a substrate for specific membrane transporters, which would be the primary mechanism of its limited transport across cell monolayers. Bidirectional transport studies in Caco-2 or transfected MDCK cells are the standard method to investigate these interactions, where a significantly higher transport from the basolateral to the apical side (efflux ratio >2) would indicate the involvement of an efflux transporter like P-glycoprotein (P-gp) admescope.comresearchgate.net.

| Transporter | Interaction Type | Significance in Preclinical Models |

|---|---|---|

| P-glycoprotein (P-gp/MDR1) | Substrate | P-gp is an efflux transporter that limits the absorption of its substrates. The interaction suggests that P-gp may contribute to the low bioavailability of Ipratropium Bromide researchgate.net. |

| Organic Cation Transporter 2 (Octn2) | Substrate | Identified as a transporter involved in the active absorption of Ipratropium Bromide in tracheal tissue, indicating a role for active uptake in specific tissues researchgate.net. |

Computational Pharmacokinetic (PK) Modeling and Prediction (e.g., Physiologically Based Pharmacokinetic (PBPK) Modeling)

Computational pharmacokinetic modeling, particularly Physiologically Based Pharmacokinetic (PBPK) modeling, has emerged as a valuable tool in the development of inhaled drug products like ipratropium bromide, the parent compound of apo-Ipratropium (B12785063) Bromide. These models integrate physiological data with drug-specific properties to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. While specific PBPK models for apo-Ipratropium Bromide are not extensively documented in publicly available literature, the principles and applications of PBPK modeling for ipratropium bromide provide a foundational understanding.

PBPK models for inhaled ipratropium bromide have been successfully developed to simulate its in vivo pharmacokinetic characteristics. These models are constructed using data from clinical and non-clinical studies and can be used to explore the correlation between in vitro properties, such as aerodynamic particle size distribution, and in vivo pharmacokinetic outcomes.

A key application of PBPK modeling for ipratropium bromide has been in the assessment of bioequivalence between test and reference inhalation aerosol products. By simulating the pharmacokinetic profiles, these models can help predict whether a generic product will perform similarly to the innovator product, potentially reducing the need for extensive clinical trials. The models can account for factors such as particle deposition in different regions of the lung (oropharynx, bronchi, bronchioles, and alveoli), mucociliary clearance, and absorption into the systemic circulation.

The general structure of a PBPK model for an inhaled drug like ipratropium bromide typically includes compartments representing different lung regions, the gastrointestinal tract, and the systemic circulation, connected by rate constants that describe the transfer of the drug between these compartments.

Table 1: Key Parameters in a PBPK Model for Ipratropium Bromide Inhalation Aerosol

| Parameter | Description |

| FGI, FBB, Fbb, FAL | The percentage of the drug deposited in the oropharynx, bronchi, bronchioles, and alveoli, respectively. |

| KMCC | The mucociliary clearance rate constant. |

| Ka | The absorption rate constant. |

| K12 and K21 | First-order distribution rate constants in the compartment model. |

| CL | The systemic clearance rate. |

This table is based on a general PBPK model structure for ipratropium bromide inhalation aerosol.

It is important to note that while these modeling principles are well-established for ipratropium bromide, dedicated PBPK models for this compound would require specific physicochemical and ADME data for this particular compound.

In Vitro Plasma Protein Binding Characterization

The binding of a drug to plasma proteins is a critical pharmacokinetic parameter as it influences the distribution and availability of the drug to its target sites. Only the unbound (free) fraction of a drug is generally considered pharmacologically active. For ipratropium bromide, in vitro studies have consistently shown minimal binding to plasma proteins.

The available data indicates that ipratropium bromide exhibits very low binding to plasma albumin and α1-acid glycoprotein, with the bound fraction ranging from 0 to 9%. This low level of protein binding suggests that a large proportion of the systemically absorbed ipratropium bromide is in its free, active form.

The characterization of plasma protein binding is typically performed using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. These techniques are designed to separate the free drug from the protein-bound drug in a plasma sample, allowing for the quantification of the unbound fraction.

Table 2: In Vitro Plasma Protein Binding of Ipratropium Bromide

| Parameter | Value | Method | Reference Proteins |

| Percent Bound | 0 - 9% | In Vitro | Plasma Albumin, α1-Acid Glycoprotein |

| Fraction Unbound (fu) | > 0.91 | In Vitro | Plasma Albumin, α1-Acid Glycoprotein |

This table summarizes the reported in vitro plasma protein binding of ipratropium bromide. Specific data for this compound is not available in the cited literature.

The low plasma protein binding of ipratropium bromide has implications for its pharmacokinetic profile. With a high fraction of the drug being unbound, it is readily available for distribution to tissues and for elimination. The volume of distribution of ipratropium is reported to be high, which is consistent with low plasma protein binding.

It is crucial to emphasize that the provided data pertains to the parent compound, ipratropium bromide. Detailed in vitro plasma protein binding studies specifically characterizing this compound are not readily found in the scientific literature. Such studies would be necessary to definitively determine the protein binding characteristics of this specific chemical entity.

Computational Chemistry and Structure Activity Relationship Sar Elucidation of Apo Ipratropium Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties that govern a molecule's stability, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It has been applied to Ipratropium (B1672105) Bromide to optimize its molecular geometry and understand its conformational possibilities. nih.govcambridge.orgimsa.edu

Studies have used DFT to:

Optimize Molecular Structure: DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been employed to determine the most stable three-dimensional structure of the ipratropium cation. cambridge.org These calculations provide precise bond lengths, bond angles, and torsion angles.

Analyze Conformations: Research has shown that Ipratropium Bromide can exist in different conformations, particularly concerning the presence or absence of an intramolecular hydrogen bond. nih.gov DFT helps to calculate the energy of these conformers, revealing that the solid-state structure is a low-energy conformation, though not necessarily the absolute global minimum in a simulated environment. cambridge.org

Vibrational Spectroscopy: DFT is used to calculate theoretical infrared and Raman spectra. By comparing these computed spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different parts of the molecule. nih.gov

The agreement between DFT-optimized structures and those determined experimentally, for example by X-ray powder diffraction, provides strong evidence for the accuracy of the solved crystal structure. cambridge.orgimsa.edu

Table 1: Selected DFT-Calculated Properties for Ipratropium Cation

| Property | Description | Significance in Drug Design |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure for docking and SAR studies. |

| Conformational Energy | The relative energy difference between different spatial arrangements (conformers). cambridge.org | Helps understand which shapes the molecule is likely to adopt when approaching its target. |

| Vibrational Frequencies | Frequencies at which the molecule's bonds bend and stretch. nih.gov | Used to confirm structural assignments by comparing with experimental IR and Raman spectra. |

| Electronic Properties | Parameters like HOMO-LUMO energy gap, which relates to chemical reactivity. | Indicates the molecule's kinetic stability and potential for chemical reactions. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a critical tool for understanding and predicting how a molecule will interact with other molecules, including biological receptors. chemrxiv.orgmdpi.comresearchgate.net The MEP map illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential). chemrxiv.orgresearchgate.net

For a molecule like Ipratropium Bromide, MEP analysis reveals:

Electrophilic and Nucleophilic Regions: The positively charged quaternary ammonium (B1175870) head is a dominant electrophilic region, crucial for interaction with the anionic site of the muscarinic receptor. The oxygen atoms of the ester and hydroxyl groups represent nucleophilic, electron-rich regions, capable of acting as hydrogen bond acceptors. chemrxiv.org

Interaction Prediction: MEP provides a robust prediction of how Ipratropium Bromide will orient itself when approaching its binding site. researchgate.net The positive potential region will be attracted to negative regions of the receptor, such as aspartic acid residues, while the negative potential areas will interact favorably with hydrogen bond donors. chemrxiv.org

Reactivity Insights: The MEP surface is used to predict sites for noncovalent interactions, which are the primary forces governing drug-receptor binding. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Complex Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. easychair.orgmdpi.comdntb.gov.uadovepress.com This is essential for understanding the flexibility of Ipratropium Bromide and its dynamic interactions with its biological target, the muscarinic acetylcholine (B1216132) receptor. nih.govnih.govresearchgate.net

MD simulations can:

Explore Conformational Space: Ipratropium is a flexible molecule. MD simulations can sample its various possible conformations in a simulated biological environment (e.g., in water), providing insights into the shapes it can adopt before and during binding. nih.govscinetmol.in

Analyze Ligand-Receptor Stability: Once Ipratropium is docked into its receptor, MD simulations are used to assess the stability of the resulting complex. mdpi.com They can confirm whether key interactions (like hydrogen bonds and ionic interactions) are maintained over time.

Simulate Binding Pathways: Advanced techniques like accelerated molecular dynamics (aMD) can simulate the entire process of a ligand binding to a receptor, revealing potential intermediate or metastable binding sites, such as in the extracellular vestibule of the receptor. nih.govnih.govresearchgate.net

Protein-Ligand Binding Simulations

Ipratropium functions by blocking muscarinic acetylcholine receptors (M1, M2, and M3). nih.govdroracle.ai Protein-ligand binding simulations are crucial for elucidating the atomic details of this interaction.

These simulations, often starting from a docked pose, can reveal:

Key Interacting Residues: MD trajectories show which amino acid residues in the receptor's binding pocket form the most stable and significant interactions with the ligand.

Role of Water Molecules: Simulations can clarify the role of water molecules in mediating or competing with ligand-receptor interactions. easychair.org

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

Studies on related muscarinic antagonists like tiotropium (B1237716) have used long-timescale MD simulations to observe binding to the M3 muscarinic receptor, identifying a common metastable binding site in the extracellular vestibule that ligands may occupy on their pathway to the primary (orthosteric) binding site. nih.govnih.govresearchgate.net

Molecular Docking and Virtual Screening Methodologies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). mdpi.com It is widely used in drug discovery to screen large libraries of compounds and to propose binding modes for known active molecules. nih.govmdpi.com

For Ipratropium Bromide, docking studies are used to:

Predict Binding Pose: Docking algorithms place the Ipratropium cation into the binding site of muscarinic receptors (e.g., M3 receptor) and score the different poses. The top-ranked poses suggest the most likely binding orientation.

Identify Key Interactions: Analysis of the docked complex reveals specific interactions, such as the ionic bond between the quaternary nitrogen of Ipratropium and a conserved aspartate residue in the receptor's active site, as well as hydrogen bonds and hydrophobic contacts. researchgate.net

Virtual Screening: Docking can be used in a high-throughput manner to screen databases of molecules to find new ones that might also bind to the muscarinic receptor. nih.govmdpi.comnih.govresearchgate.net This is a key component of structure-based drug design.

Table 2: Typical Interactions Predicted by Molecular Docking of Ipratropium

| Interaction Type | Ipratropium Moiety | Receptor Residue (Example) | Significance |

|---|---|---|---|

| Ionic Interaction | Quaternary Ammonium (N+) | Aspartic Acid (Asp) | Primary anchor, crucial for affinity. |

| Hydrogen Bond | Hydroxyl (-OH) group | Asparagine (Asn), Tyrosine (Tyr) | Contributes to specificity and affinity. |

| Hydrogen Bond | Ester Carbonyl (C=O) | Tyrosine (Tyr) | Orients the ligand within the pocket. |

| Hydrophobic/van der Waals | Phenyl ring, Bicyclic tropane (B1204802) core | Tryptophan (Trp), Phenylalanine (Phe) | Stabilizes the complex in the non-polar regions of the pocket. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Molecular Design

QSAR and pharmacophore modeling are ligand-based design methods used when a high-resolution receptor structure is unavailable or to complement structure-based approaches.

QSAR: This method develops mathematical models that correlate the chemical structures of a series of compounds with their biological activity. For muscarinic antagonists, a QSAR model could relate properties like hydrophobicity, electronic properties, and steric parameters of different atropine-like molecules to their binding affinity. This allows for the prediction of the activity of newly designed compounds before they are synthesized.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor. For muscarinic antagonists like Ipratropium, a typical pharmacophore model would include: mdpi.com

A cationic/ionizable feature (the quaternary nitrogen).

One or more hydrogen bond acceptors (the ester and hydroxyl oxygens).

A hydrophobic aromatic feature (the phenyl ring).

Specific spatial constraints defining the distances and angles between these features.

This model serves as a 3D query to search databases for new, structurally diverse compounds that fit the required features and are therefore likely to be active as muscarinic antagonists. mdpi.com

Cheminformatics and Data Mining for Structure-Property Relationships

Apo-Ipratropium (B12785063) Bromide is recognized primarily as a degradation product and impurity of Ipratropium Bromide. ncats.io It is structurally analogous to apoatropine (B194451), which is formed through the dehydration of atropine (B194438). wikipedia.org This transformation involves the removal of the hydroxyl group from the tropic acid moiety of ipratropium, resulting in the formation of a carbon-carbon double bond. While extensive computational and cheminformatics studies are well-documented for the parent compound, Ipratropium Bromide, specific research focusing solely on the structure-property relationships of apo-Ipratropium Bromide is not widely available in peer-reviewed literature. However, the principles of cheminformatics and data mining provide a robust framework for predicting its properties and understanding its potential biological activity relative to the parent compound.

Cheminformatics utilizes computational methods to analyze and predict the properties of chemical compounds based on their structure. For a molecule like this compound, these techniques can be applied to build a comprehensive profile of its physicochemical and potential toxicological properties, and to infer its structure-activity relationship (SAR).

Structural and Physicochemical Descriptors

The foundational step in any cheminformatics analysis is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. The key structural difference between Ipratropium and apo-Ipratropium—the absence of a hydroxyl group and the presence of a double bond—significantly alters these descriptors.

Data mining of chemical databases allows for the comparison of these calculated properties against vast libraries of known compounds. This can help in identifying potential similarities to other molecules and predicting biological activities or liabilities.

Table 1: Comparison of Calculated Physicochemical Properties

| Property | Ipratropium | apo-Ipratropium | Consequence of Structural Change |

| Molecular Formula | C₂₀H₃₀NO₃ | C₂₀H₂₈NO₂ | Loss of H₂O |

| Molecular Weight | 332.5 g/mol | 314.4 g/mol | Decrease in mass |

| Hydrogen Bond Donors | 1 | 0 | Loss of H-bond donating capability |

| Hydrogen Bond Acceptors | 3 | 2 | Decrease in H-bond accepting sites |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | 29.5 Ų | Significant decrease in polarity |

| LogP (Octanol-Water Partition Coeff.) | 2.6 | ~3.5 (Predicted) | Increased lipophilicity |

| Rotatable Bond Count | 6 | 6 | Unchanged flexibility in the main chain |

Note: Properties for the cationic form are listed. LogP for apo-Ipratropium is an estimated value based on structural changes.

The data clearly indicates that the conversion of Ipratropium to its "apo-" form results in a molecule that is less polar and more lipophilic. The loss of the hydroxyl group eliminates a key site for hydrogen bonding, which is often crucial for drug-receptor interactions. gpatindia.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies have been published for this compound, a hypothetical model could be constructed to predict its affinity for muscarinic receptors, the target of Ipratropium.

A typical QSAR study would involve:

Data Set Collection: Assembling a group of related tropane alkaloids with known binding affinities for muscarinic receptors.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a model that correlates a subset of these descriptors with the observed activity.

Prediction: Applying the validated model to this compound to predict its binding affinity.

Based on the known SAR of antimuscarinic agents, the hydroxyl group in the tropic acid moiety of Ipratropium is important for potent activity. gpatindia.com Its removal in this compound would be expected to significantly reduce its binding affinity to muscarinic receptors. A QSAR model would likely quantify this reduction, correlating the decrease in polarity and loss of a hydrogen bond donor with a predicted drop in antagonist potency.

Data Mining and In Silico Profiling

Data mining of large-scale chemical and biological databases (like PubChem, ChEMBL) can provide further insights. By searching for compounds structurally similar to this compound (e.g., other apo-atropine derivatives), it is possible to retrieve experimental data on their biological activities, metabolic pathways, or reported toxicities.

This approach, known as in silico profiling, can generate predictions for this compound. For instance, its increased lipophilicity compared to Ipratropium might suggest different absorption, distribution, metabolism, and excretion (ADME) properties, such as a higher potential to cross cellular membranes.

Table 2: Research Findings from In Silico Analysis and Compound Comparison

| Analysis Type | Finding for Ipratropium Bromide | Predicted Implication for this compound |

| Receptor Binding | Acts as a non-selective muscarinic receptor antagonist. The hydroxyl group is a key interaction point. | Reduced binding affinity at muscarinic receptors due to the loss of a key hydrogen-bonding group. |

| Solubility | Freely soluble in water. researchgate.net | Lower aqueous solubility due to increased lipophilicity and reduced polarity. |

| Metabolism | Partially metabolized via ester hydrolysis to inactive metabolites (tropic acid and tropane). drugbank.com | Likely undergoes similar ester hydrolysis. The altered chemical structure might affect the rate of metabolism. |

| Impurity Status | apo-Ipratropium is a known degradation product, often monitored in stability studies. researchgate.netsierrajournals.com | Its formation indicates a specific degradation pathway (dehydration) for Ipratropium under certain conditions. |

Role of Apo Ipratropium Bromide As a Reference Standard and Research Tool